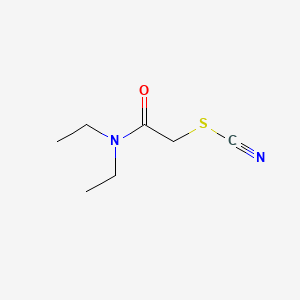
Thiocyanic acid, diethylcarbamoylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-thiocyanato-acetamide is an organic compound with the molecular formula C9H16N2OS It is characterized by the presence of a thiocyanate group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-thiocyanato-acetamide typically involves the reaction of N,N-diethylacetamide with thiocyanate reagents. One common method is the reaction of N,N-diethylacetamide with ammonium thiocyanate in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:
N,N-diethylacetamide+NH4SCN→N,N-diethyl-2-thiocyanato-acetamide+NH3
Industrial Production Methods
Industrial production of N,N-diethyl-2-thiocyanato-acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-thiocyanato-acetamide undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N,N-diethyl-2-thiocyanato-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-thiocyanato-acetamide involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interfere with cellular pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-thiocyanato-acetamide
- N,N-diethyl-2-cyanoacetamide
- N,N-diethyl-2-chloroacetamide
Uniqueness
N,N-diethyl-2-thiocyanato-acetamide is unique due to its thiocyanate group, which imparts distinct reactivity compared to other acetamide derivatives. This reactivity makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Properties
CAS No. |
73908-97-1 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)5-11-6-8/h3-5H2,1-2H3 |
InChI Key |
RMOLMHPLFIVJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


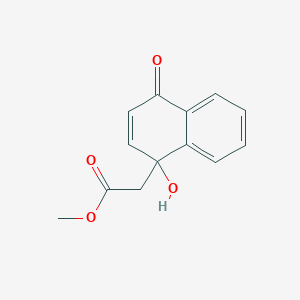
![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
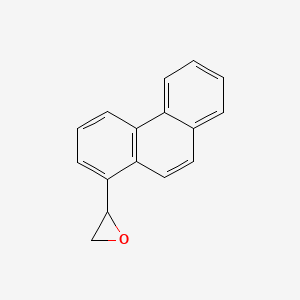
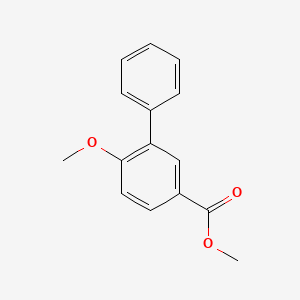

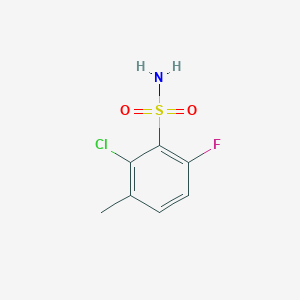
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)


![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
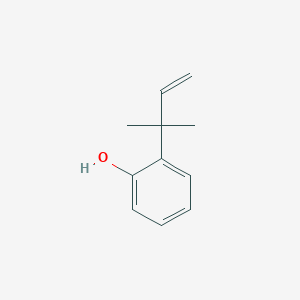
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
